Introduction: Targeting an Intracellular Immune Checkpoint
Introduction: Targeting an Intracellular Immune Checkpoint
An In-depth Technical Guide on the Mechanism of Action of BAY-405 in T-Cells
This technical guide provides a comprehensive overview of the mechanism of action of BAY-405, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
BAY-405 is an orally available small molecule inhibitor targeting MAP4K1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] Within the immune system, MAP4K1 functions as a crucial intracellular immune checkpoint, acting as a negative feedback regulator downstream of T-cell receptor (TCR) stimulation.[1][2] In the tumor microenvironment, factors such as prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGFβ) can enhance MAP4K1 activity, thereby suppressing anti-tumor T-cell responses.[1][2]
Pharmacological inhibition of MAP4K1 with BAY-405 is an attractive therapeutic strategy to enhance T-cell-mediated immunity against cancer.[2][3] By blocking this negative feedback loop, BAY-405 aims to unleash the full potential of T-cells to recognize and eliminate malignant cells.[3]
Core Mechanism of Action: ATP-Competitive Inhibition of MAP4K1
BAY-405 functions as a highly potent, ATP-competitive inhibitor of MAP4K1.[3] X-ray crystallography studies have revealed that BAY-405 binds to the ATP-binding pocket of the MAP4K1 kinase domain. The molecule's pyrrolopyridine core forms two hydrogen bonds with the hinge region of the kinase, anchoring it in the active site.[3] This direct-site competition with ATP effectively blocks the phosphotransferase activity of MAP4K1, preventing it from phosphorylating its downstream substrates.
The inhibition of MAP4K1 by BAY-405 removes a critical brake on T-cell activation. Downstream of the TCR, MAP4K1 is known to phosphorylate and activate SLP76, which in turn leads to the degradation of key signaling proteins required for sustained T-cell activation. By inhibiting MAP4K1, BAY-405 prevents this negative feedback, leading to enhanced and more durable T-cell responses.[3][4] The specific mechanism was further confirmed in experiments where the T-cell enhancing activity of BAY-405 was abrogated in T-cells expressing a kinase-dead version of MAP4K1.[3]
BAY-405 inhibits MAP4K1, blocking a negative feedback loop on TCR signaling.
Quantitative Data Summary
The potency and selectivity of BAY-405 have been characterized through various biochemical and cellular assays.[3]
Table 1: Biochemical Potency of BAY-405 against MAP4K1
| Assay Type | Parameter | Value (nM) | Species |
| Kinase Activity Assay | IC50 | 11 | Human |
| ATP Binding Competition | IC50 | 6.2 | Human |
| High ATP (1 mM) Kinase Assay | IC50 | 56 | Human |
| Surface Plasmon Resonance (SPR) | Kd | In good agreement with biochemical assay | Human |
Source:[3]
Table 2: Cellular Activity and Off-Target Profile
| Assay Type | Parameter | Value (µM) | Target/Channel |
| SLP76 Phosphorylation | IC50 | 0.63 | Cellular MAP4K1 |
| hERG Channel Binding | IC50 | 4.9 | hERG |
Table 3: Kinase Selectivity Profile
| Parameter | Value | Notes |
| Selectivity Score (S) | 0.080 (at 1 µM) | Against a panel of 373 kinases |
| MAP4K3 Selectivity Ratio | 6.5-fold | Closely related kinase |
| ROCK2 Selectivity Ratio | 130-fold | |
| TCR Signaling Kinases | Good selectivity | ZAP70, Lck, Fyn, Itk, Jak1/2/3 |
Source:[3]
Experimental Protocols
The mechanism of action of BAY-405 was elucidated through a series of key experiments.
MAP4K1 Biochemical Kinase Assay
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Objective: To determine the direct inhibitory activity of BAY-405 on MAP4K1.
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Methodology:
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Recombinant human MAP4K1 kinase domain was used.
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A generic peptide substrate and ATP were included in the reaction buffer.
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BAY-405 was serially diluted and added to the reaction mixture.
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The kinase reaction was initiated by the addition of ATP.
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After incubation, the amount of phosphorylated substrate was quantified, typically using a fluorescence-based method or mass spectrometry.
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IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
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ATP Competition: To confirm an ATP-competitive mechanism, the kinase assay was repeated with a high concentration of ATP (e.g., 1 mM). A rightward shift in the IC50 value indicates competition with ATP.[3]
Cellular SLP76 Phosphorylation Assay
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Objective: To measure the potency of BAY-405 on its target in a cellular context.
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Methodology:
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A suitable T-cell line (e.g., Jurkat) or primary human T-cells were used.
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Cells were pre-incubated with various concentrations of BAY-405.
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TCR signaling was stimulated using anti-CD3/CD28 antibodies.
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After a short stimulation period, cells were lysed to stop the reaction.
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The level of phosphorylated SLP76 (pSLP76) was measured using a sensitive immunoassay, such as ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
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IC50 values were determined from the dose-response curve of pSLP76 inhibition.[3]
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Experimental workflow for determining the cellular potency of BAY-405.
In Vivo Tumor Models
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Objective: To assess the anti-tumor efficacy of BAY-405 and its dependence on the T-cell compartment.
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Methodology:
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Syngeneic mouse tumor models, such as EMT6 (breast cancer) or B16-OVA (melanoma), were used in immunocompetent mice.[4]
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Tumor cells were implanted subcutaneously.
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Once tumors were established, mice were treated with BAY-405 (administered orally), a vehicle control, or a comparator agent (e.g., anti-PD-L1 antibody).[1][3]
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Tumor growth was monitored over time using caliper measurements.
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To confirm T-cell dependence, studies were repeated in T-cell deficient mice or in mice where T-cells were depleted using antibodies.
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At the end of the study, tumors and spleens could be harvested for immunological analysis (e.g., flow cytometry) to assess the infiltration and activation status of T-cells.
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Conclusion
BAY-405 is a potent and selective, orally bioavailable inhibitor of the intracellular immune checkpoint MAP4K1. By directly inhibiting the ATP-dependent activity of MAP4K1 in T-cells, BAY-405 blocks a key negative feedback loop that normally dampens TCR signaling. This mechanism enhances T-cell effector functions and overcomes immunosuppressive signals within the tumor microenvironment.[2][3] Preclinical data demonstrates that this enhancement of T-cell function translates to significant single-agent, T-cell-dependent anti-tumor efficacy, which can be further improved in combination with PD-L1 blockade.[1][3] These findings establish MAP4K1 inhibition by BAY-405 as a promising strategy in cancer immunotherapy.
